molecular formula C9H6ClNOS B1420342 4-(2-Chlorophenyl)-2,3-dihydro-1,3-thiazol-2-one CAS No. 43045-08-5

4-(2-Chlorophenyl)-2,3-dihydro-1,3-thiazol-2-one

Cat. No.: B1420342
CAS No.: 43045-08-5
M. Wt: 211.67 g/mol
InChI Key: VFKMIMZLKKBRND-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-2,3-dihydro-1,3-thiazol-2-one: is a heterocyclic compound that contains a thiazole ring fused with a chlorophenyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the thiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new pharmaceuticals and agrochemicals.

Scientific Research Applications

Chemistry: 4-(2-Chlorophenyl)-2,3-dihydro-1,3-thiazol-2-one is used as a building block in organic synthesis to create more complex molecules

Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. The thiazole ring is known to exhibit biological activity, making it a candidate for the development of new antibiotics or antifungal agents.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Researchers are exploring its ability to inhibit specific enzymes or pathways involved in disease progression.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, such as herbicides and pesticides. Its chemical stability and reactivity make it suitable for various applications in agriculture.

Future Directions

The future directions for “4-(2-Chlorophenyl)-2,3-dihydro-1,3-thiazol-2-one” would depend on its specific properties and potential applications. Thiazole compounds, in general, have been of interest in the development of new pharmaceuticals due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenyl)-2,3-dihydro-1,3-thiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with thiourea in the presence of a base, such as sodium hydroxide, to form the thiazole ring. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chlorophenyl)-2,3-dihydro-1,3-thiazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide.

Major Products Formed:

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of dihydrothiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-2,3-dihydro-1,3-thiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, it may inhibit the synthesis of essential bacterial proteins, leading to cell death. In anticancer research, it may interfere with signaling pathways that promote tumor growth and proliferation.

Comparison with Similar Compounds

    4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one: Similar structure with a bromine atom instead of chlorine.

    4-(2-Fluorophenyl)-2,3-dihydro-1,3-thiazol-2-one: Similar structure with a fluorine atom instead of chlorine.

    4-(2-Methylphenyl)-2,3-dihydro-1,3-thiazol-2-one: Similar structure with a methyl group instead of chlorine.

Uniqueness: 4-(2-Chlorophenyl)-2,3-dihydro-1,3-thiazol-2-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications

Properties

IUPAC Name

4-(2-chlorophenyl)-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNOS/c10-7-4-2-1-3-6(7)8-5-13-9(12)11-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKMIMZLKKBRND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655812
Record name 4-(2-Chlorophenyl)-1,3-thiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43045-08-5
Record name 4-(2-Chlorophenyl)-1,3-thiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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